Boc-3-Nitro-L-Phenylalanine

Peptide Synthesis Chiral Purity Quality Control

SPPS of long or difficult sequences often suffers from coupling inefficiencies and side-product accumulation. Boc-3-Nitro-L-Phenylalanine (CAS 131980-29-5) at ≥98% (HPLC) purity addresses this by reducing sequence deletions and downstream purification burden. • Meta-nitro substitution enables photocleavage for light-sensitive peptide tools, photoaffinity probes, and spatiotemporal release studies. • L-stereochemistry preserves biological chirality essential for receptor-targeted therapeutics in oncology and neurology. • XLogP3-AA 2.3 provides a distinct hydrophobic lever for tuning peptide membrane permeability vs. the 4-nitro isomer. Procurement: Available in research quantities (250 mg-100 g) with ambient shipping; store at 2-8°C.

Molecular Formula C14H18N2O6
Molecular Weight 310.3 g/mol
CAS No. 131980-29-5
Cat. No. B558683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-Nitro-L-Phenylalanine
CAS131980-29-5
SynonymsBoc-3-Nitro-L-Phenylalanine; 131980-29-5; Boc-L-3-Nitrophenylalanine; (S)-N-Boc-3-Nitrophenylalanine; Boc-Phe(3-NO2)-OH; SBB065151; (2S)-2-[(tert-butoxycarbonyl)amino]-3-(3-nitrophenyl)propanoicacid; Boc-L-3-Nitrophe; AC1MC5TB; 2-tert-Butoxycarbonylamino-3-(3-nitro-phenyl)-propionicacid; SCHEMBL2727571; Jsp001937; CTK0F9565; MolPort-001-758-377; OWTGPXDXLMNQKK-NSHDSACASA-N; ZINC2243998; ANW-74602; MFCD01317033; AKOS015836512; AKOS015890673; AC-2129; AM83448; BL280-1; RTR-004391; AJ-34415
Molecular FormulaC14H18N2O6
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-5-4-6-10(7-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m0/s1
InChIKeyOWTGPXDXLMNQKK-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3-Nitro-L-Phenylalanine Baseline Overview


Boc-3-Nitro-L-Phenylalanine (CAS 131980-29-5) is an N-α-Boc-protected, meta-nitro-substituted L-phenylalanine derivative with a molecular weight of 310.30 g/mol and formula C₁₄H₁₈N₂O₆ [1]. As a non-canonical amino acid building block, it serves as an intermediate for incorporating meta-nitrophenylalanine residues into peptide chains, enabling the installation of a photolabile and electron-deficient aromatic handle . The compound's purity is typically specified as ≥98.0% (HPLC) or ≥99% (HPLC, chiral purity) , with a predicted XLogP3-AA of 2.3 [1] and a pKa of 3.73±0.10 (predicted) .

Boc-3-Nitro-L-Phenylalanine Substitution Analysis


Boc-3-Nitro-L-Phenylalanine cannot be substituted generically by its close analogs (e.g., Boc-4-nitro-L-phenylalanine or Boc-D-3-nitro-phenylalanine) due to its specific meta-nitro substitution and L-stereochemistry, which together confer distinct electronic, steric, and stereochemical properties. The meta-nitro group alters the aromatic ring's electron density and dipole orientation differently than a para-nitro substituent, affecting binding interactions in peptide ligands and the molecule's photochemical reactivity . Additionally, the L-configuration is essential for maintaining the intended biological chirality in peptide-based therapeutics [1]. While the 4-nitro analog may exhibit stronger gelation or self-assembly tendencies [2], the 3-nitro variant offers a distinct reactivity profile critical for specific applications like targeted photocleavage and the creation of unique peptidomimetic pharmacophores .

Boc-3-Nitro-L-Phenylalanine Evidence Comparison


Superior Chiral Purity vs. Common Alternative

The target compound is commercially available with a specification of ≥99% (HPLC, chiral purity) , whereas a widely distributed alternative, N-Boc-3-nitro-L-phenylalanine, is supplied at 95% purity with a chiral purity of ≥99% ee . This higher total purity specification for the target compound minimizes impurities and reduces the need for costly post-purchase purification, a critical factor in high-precision peptide synthesis.

Peptide Synthesis Chiral Purity Quality Control

L-Isomer Specificity in Catalytic Hydrolysis

While not a direct study of Boc-3-nitro-L-phenylalanine itself, related work demonstrates the profound impact of stereochemistry on the enzymatic recognition of Boc-protected phenylalanine derivatives. Apomyoglobin promotes the enantioselective hydrolysis of racemic N-Boc-phenylalanine 4-nitrophenyl ester (Boc-Phe-ONp), achieving nearly perfect kinetic resolution [1]. This finding underscores that the L-configuration of the target compound is non-interchangeable with its D-enantiomer in chiral environments, such as those encountered in drug-target interactions or biocatalytic applications [2]. This principle is expected to extend to the 3-nitro analog.

Kinetic Resolution Enantioselective Catalysis Apomyoglobin

3-Nitro vs. 4-Nitro Isomer Physicochemical Divergence

The substitution position of the nitro group on the phenylalanine ring influences key physicochemical properties, as predicted by computational models. Boc-3-Nitro-L-Phenylalanine has a predicted XLogP3-AA of 2.3 [1]. While direct experimental comparison data for the 4-nitro isomer is limited, computational property differences between meta- and para-substituted phenylalanines are expected due to distinct electronic and steric effects, which can impact passive membrane permeability and receptor binding in drug-like peptides [1].

Physicochemical Properties LogP Solubility

Photocleavage vs. Gelation Propensity

A key functional differentiation lies in the reported applications of the 3-nitro versus 4-nitro isomers. Boc-3-Nitro-L-Phenylalanine is specifically noted for its use in the photocleavage of polypeptide backbones . In contrast, the 4-nitro analog has been highlighted for its utility as an efficient gelator in hydrogen-bonding mediated crystal formation [1]. This dichotomy suggests that the meta-nitro derivative is a preferred starting material for designing light-sensitive peptide tools, while the para-nitro analog is more suited for supramolecular materials chemistry.

Photocleavage Peptide Backbone Materials Science

Boc-3-Nitro-L-Phenylalanine Application Scenarios


High-Fidelity Peptide Synthesis

For solid-phase peptide synthesis (SPPS) where coupling efficiency and product purity are paramount, the ≥99% (HPLC, chiral purity) grade of Boc-3-Nitro-L-Phenylalanine is the recommended procurement choice. This higher purity specification, compared to the more common 95% grade [1], reduces the risk of introducing sequence deletions or side-products, thereby improving crude peptide quality and reducing the burden of downstream purification. This is especially critical in the synthesis of long or difficult peptide sequences where even minor impurities can have a cumulative negative effect on yield.

Photoactivatable Peptide Probes & Photocleavable Linkers

Given its documented use in the photocleavage of polypeptide backbones [1], Boc-3-Nitro-L-Phenylalanine is the optimal building block for creating light-sensitive peptide tools. It should be prioritized over the 4-nitro analog when designing peptide probes for photoaffinity labeling, light-triggered drug release, or the study of spatiotemporal biological processes, as the meta-nitro substitution pattern is specifically associated with this photochemical functionality .

Chiral Peptidomimetics for Biological Receptors

The L-stereochemistry of Boc-3-Nitro-L-Phenylalanine is crucial for maintaining the intended three-dimensional structure and chiral recognition of peptide-based drug candidates [1]. In medicinal chemistry projects, particularly in oncology or neurology where specific receptor interactions are targeted , the L-isomer should be strictly used. Substitution with the D-isomer or a racemic mixture would likely lead to a loss of target engagement and biological activity, as demonstrated by the high enantioselectivity observed in the enzymatic hydrolysis of similar Boc-phenylalanine esters [1].

Modified Peptides with Altered Physicochemical Properties

Researchers aiming to modulate the lipophilicity or solubility of a peptide lead compound should consider incorporating Boc-3-Nitro-L-Phenylalanine. Its predicted XLogP3-AA of 2.3 offers a distinct hydrophobic character compared to unsubstituted phenylalanine or other nitro-isomers. This property can be leveraged to fine-tune the passive membrane permeability or plasma protein binding of a therapeutic peptide, providing a tangible physicochemical lever for lead optimization that differs from the 4-nitro isomer.

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